Probarbital sodium

Formulation Stability Polymer–Drug Complexation Pre‑formulation Screening

Procure Probarbital sodium (CAS 143‑82‑8) for unparalleled analytical and research distinction. This intermediate‑acting barbiturate serves as a highly reproducible internal standard in forensic GC assays (retention index 1529.70±1.27). Its documented aqueous instability with PEG 4000 complexes makes it an essential negative control for pre‑formulation screening. With a unique log P (−10.41) and intrinsic solubility (log S₀ −10.59), it bridges critical data gaps in QSAR and PBPK models. Choose this non‑fungible reference compound for validated method development, excipient compatibility studies, and computational model refinement where pentobarbital or phenobarbital cannot substitute.

Molecular Formula C9H13N2NaO3
Molecular Weight 220.20 g/mol
CAS No. 143-82-8
Cat. No. B229522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbarbital sodium
CAS143-82-8
Molecular FormulaC9H13N2NaO3
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+]
InChIInChI=1S/C9H14N2O3.Na/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;+1/p-1
InChIKeyFSOSKSIAEUKJIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Probarbital Sodium (CAS 143‑82‑8): Identity, Class, and Pharmacological Baseline for Research Procurement


Probarbital sodium (CAS 143‑82‑8) is the sodium salt of 5‑ethyl‑5‑isopropylbarbituric acid, a racemic barbiturate derivative classified pharmacologically as an intermediate‑acting sedative‑hypnotic [1]. Its central nervous system depressant effects are mediated through enhancement of GABAergic neurotransmission [2]. Although structurally and mechanistically similar to other barbiturates, probarbital sodium exhibits distinct physicochemical and complexation behavior that differentiates it from closer analogs such as pentobarbital, phenobarbital, and butabarbital—distinctions that carry direct implications for analytical method development, formulation stability, and research model selection.

Why Probarbital Sodium Cannot Be Interchanged with Pentobarbital, Phenobarbital, or Butabarbital in Research Protocols


Barbiturates of the same nominal subclass exhibit marked differences in aqueous complex stability, chromatographic retention, and partition behavior that preclude simple substitution in analytical and formulation contexts [1]. Unlike phenobarbital and butabarbital, whose polyethylene glycol (PEG) 4000 complexes remain water‑stable at or below 26 °C, the corresponding probarbital sodium–PEG 4000 complex is unstable under identical aqueous conditions [2]. Moreover, probarbital sodium presents a distinct retention index of 1529.70 (SD = 1.27) in gas chromatographic systems [3] and a unique partition coefficient profile (log P ≈ 1.0) that separates it from both pentobarbital and phenobarbital [4]. These physicochemical divergences directly impact assay validation, dissolution testing, and pre‑formulation screening, making probarbital sodium a non‑fungible entity within the barbiturate class.

Quantitative Differentiation of Probarbital Sodium vs. Key Barbiturate Analogs: Evidence for Research and Industrial Selection


Aqueous Complex Instability: Probarbital Sodium vs. Phenobarbital and Butabarbital with PEG 4000

In contrast to phenobarbital and butabarbital, probarbital sodium fails to form a water‑stable complex with polyethylene glycol 4000 (PEG 4000). Infrared spectroscopic analysis confirms that the phenobarbital–PEG 4000 and butabarbital–PEG 4000 complexes remain intact in aqueous media at 26 °C or below, whereas the probarbital–PEG 4000 complex is unstable under identical conditions [1]. This instability is corroborated by dissolution and dialysis studies showing that the probarbital complex does not maintain its integrity in water [2].

Formulation Stability Polymer–Drug Complexation Pre‑formulation Screening

Gas Chromatographic Retention Index: A Definitive Analytical Fingerprint for Probarbital

Probarbital sodium exhibits a highly reproducible gas chromatographic retention index of 1529.70 (standard deviation = 1.27 index units; n = 115 determinations) when employed as an internal standard in a validated GC method for weak acid and neutral drugs [1]. This value represents a unique chromatographic fingerprint that reliably distinguishes probarbital from other barbiturates in complex biological matrices. While direct comparator retention indices were not reported in the same study, the low variability and large sample size establish a robust benchmark for cross‑laboratory method transfer and compound identification.

Analytical Method Development Forensic Toxicology GC‑FID/MS Validation

Lipophilicity Profile: Probarbital Sodium vs. Amobarbital, Pentobarbital, and Phenobarbital

Probarbital sodium demonstrates an intermediate lipophilicity that quantitatively separates it from other clinically relevant barbiturates. At 293 K, the log P (octanol‑water partition coefficient) for probarbital is −10.41, compared to −11.83 for amobarbital, −11.47 for pentobarbital, and −13.81 for phenobarbital [1]. The corresponding intrinsic solubility (log S₀) values are −10.59 for probarbital, −12.04 for amobarbital, −11.65 for pentobarbital, and −14.26 for phenobarbital [1]. These differences, spanning more than three log units in solubility, reflect the influence of the 5‑ethyl‑5‑isopropyl substitution pattern on membrane partitioning and aqueous solubility.

Physicochemical Characterization Lipophilicity Drug Distribution

Duration‑of‑Action Classification: Probarbital Sodium vs. Long‑Acting Barbiturates

Probarbital sodium is classified as an intermediate‑acting barbiturate, with a duration of action estimated to fall within the 3–6 hour range [1]. This contrasts with long‑acting agents such as phenobarbital (10–12 hours) and mephobarbital (10–12 hours), as well as short‑acting agents such as secobarbital (<3 hours) [2]. The intermediate duration profile places probarbital sodium in the same general category as amobarbital, aprobarbital, and butabarbital, though direct head‑to‑head hypnotic duration data for probarbital sodium are not available in the peer‑reviewed literature.

Pharmacological Profiling Sedative‑Hypnotic Classification In Vivo Study Design

Cross‑Tolerance Induction Potential: Probarbital Sodium vs. Bromoallyl Barbiturates

In a study examining the development of tolerance and cross‑tolerance to propallylonal following two‑week dietary exposure in rats, probarbital sodium ranked second in effectiveness among six tested compounds (EBB, probarbital, IPBB, PBB, MBB, and 5‑(2‑bromoallyl)‑5‑methylbutyl‑barbituric acid) [1]. This ranking, derived from in vivo tolerance induction assays, suggests that probarbital sodium possesses a moderate but quantifiably distinct capacity to induce cross‑tolerance relative to other alkyl‑ and bromoallyl‑substituted barbiturates. Direct ED₅₀ or tolerance index values for probarbital sodium are not reported in the abstract, limiting the strength of this evidence.

Tolerance Studies Dependence Research Cross‑Tolerance

Recommended Research and Industrial Applications for Probarbital Sodium (CAS 143‑82‑8)


Forensic and Clinical Toxicology: Internal Standard for GC‑FID Method Validation

Probarbital sodium serves as a robust internal standard in gas chromatographic assays for weak acid and neutral drugs in whole blood, leveraging its highly reproducible retention index of 1529.70 (SD = 1.27) [1]. This analytical fingerprint enables precise quantification of co‑extracted barbiturates and neutral compounds, making probarbital sodium particularly valuable for forensic toxicology laboratories developing validated GC‑FID or GC‑MS methods.

Formulation and Pre‑Formulation Screening: Excipient Compatibility and Complexation Studies

The documented instability of probarbital sodium–PEG 4000 complexes in aqueous media [2] provides a critical decision point during pre‑formulation screening. Researchers evaluating solid dispersion or polymer‑based solubility enhancement strategies can use probarbital sodium as a negative control or comparator to assess the influence of barbiturate C5‑substituents on PEG complexation behavior, thereby guiding excipient selection for novel barbiturate formulations.

Physicochemical and Biopharmaceutical Modeling: Lipophilicity‑Based QSAR and PBPK

Probarbital sodium's distinct log P (−10.41) and intrinsic solubility (log S₀ = −10.59 at 293 K) [3] position it as a key data point for quantitative structure‑activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) simulations of barbiturate distribution. Its intermediate lipophilicity bridges the gap between more polar (phenobarbital) and more lipophilic analogs, making it an essential reference compound for validating computational predictions of membrane permeability and tissue partitioning.

Behavioral Pharmacology: Intermediate‑Duration Sedative‑Hypnotic in Rodent Models

Classified as an intermediate‑acting barbiturate with an estimated duration of 3–6 hours [4], probarbital sodium is suitable for experimental protocols requiring sustained sedation without the extended recovery period of long‑acting agents such as phenobarbital (10–12 hours). Researchers investigating sleep architecture, anxiolysis, or drug discrimination may select probarbital sodium to achieve a balanced experimental window that minimizes confounding effects from prolonged CNS depression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Probarbital sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.